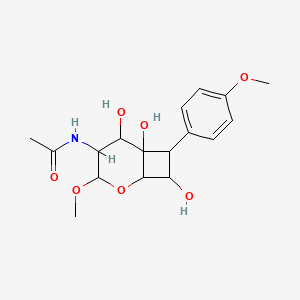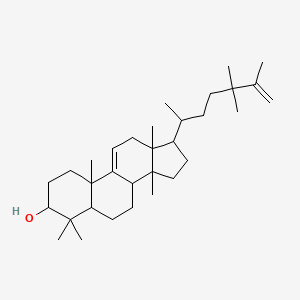
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is a natural product found in the plant Pandanus boninensis. It belongs to the triterpenoid family and has a molecular formula of C32H54O with a molecular weight of 454.77 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol typically involves the isolation from natural sources such as Pandanus boninensis. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production.
Análisis De Reacciones Químicas
Types of Reactions
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Aplicaciones Científicas De Investigación
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sterol biosynthesis, such as lanosterol 14-alpha demethylase . This modulation can affect the production of cholesterol and other sterols, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Lanosterol: Another triterpenoid with a similar lanostane skeleton.
Eburicol: A sterol that undergoes similar metabolic pathways.
Fucosterol: A sterol with structural similarities and biological activities.
Uniqueness
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is unique due to its specific methylation pattern and the presence of a double bond at positions 9(11) and 25. These structural features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C32H54O |
|---|---|
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
4,4,10,13,14-pentamethyl-17-(5,5,6-trimethylhept-6-en-2-yl)-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H54O/c1-21(2)28(4,5)17-13-22(3)23-14-19-32(10)25-11-12-26-29(6,7)27(33)16-18-30(26,8)24(25)15-20-31(23,32)9/h15,22-23,25-27,33H,1,11-14,16-20H2,2-10H3 |
Clave InChI |
QGFZRJUQPWGMGR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
![6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
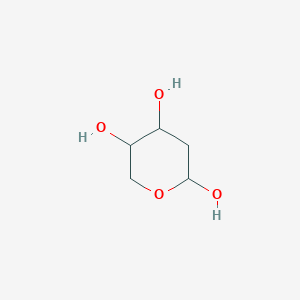
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
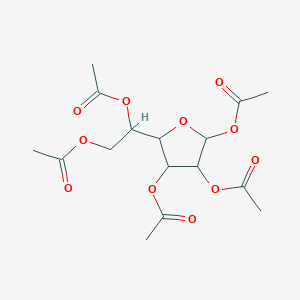
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
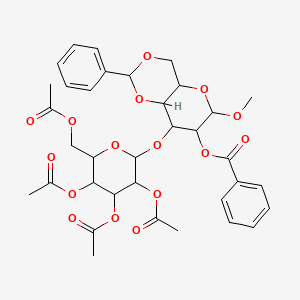

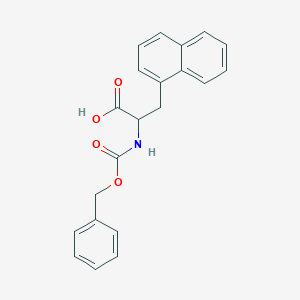
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
